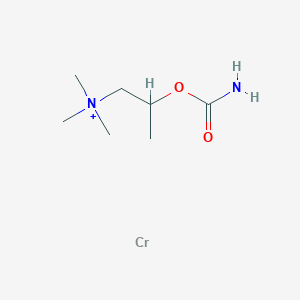
2-Carbamoyloxypropyl(trimethyl)azanium;chromium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamyl compounds, also known as carbamoyl compounds, are organic molecules that contain the carbamoyl functional group (-CONH2). This group is characterized by a carbonyl group (C=O) bonded to an amine (NH2). Carbamyl compounds are significant in various biochemical and industrial processes due to their unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Carbamyl compounds can be synthesized through several methods:
Carbamoylation of Amines: This involves the reaction of amines with carbamoyl chlorides or isocyanates.
Hydrolysis of Ureas: Ureas can be hydrolyzed under acidic or basic conditions to produce carbamyl compounds.
Carbamoylation of Alcohols: Alcohols can be converted to carbamates (a type of carbamyl compound) using carbonylimidazolide in water.
Industrial Production Methods
In industrial settings, carbamyl compounds are often produced using phosgene-free methods to avoid the use of toxic and hazardous chemicals. For example, the reaction of amines with dimethyl carbonate in the presence of a suitable catalyst can produce carbamates efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
Carbamyl compounds undergo various chemical reactions, including:
Oxidation: Carbamyl compounds can be oxidized to form carbamates or ureas.
Reduction: Reduction of carbamyl compounds can yield amines.
Substitution: Carbamyl compounds can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products
Applications De Recherche Scientifique
Carbamyl compounds have diverse applications in scientific research:
Mécanisme D'action
Carbamyl compounds exert their effects through various mechanisms:
Enzyme Inhibition: Carbamyl compounds can inhibit enzymes by modifying their active sites.
Protein Modification: Carbamylation of proteins can alter their structure and function, affecting biological processes.
Receptor Agonism: Some carbamyl compounds act as agonists for muscarinic and nicotinic receptors, influencing neurotransmission.
Comparaison Avec Des Composés Similaires
Carbamyl compounds can be compared with other similar compounds such as:
Carbamates: Similar in structure but differ in their reactivity and applications.
Ureas: Share the carbamoyl group but have different chemical properties and uses.
Isocyanates: Highly reactive compounds used in the synthesis of carbamyl compounds.
List of Similar Compounds
- Carbamates
- Ureas
- Isocyanates
Carbamyl compounds are unique due to their versatile reactivity and wide range of applications in various fields. Their ability to undergo diverse chemical reactions and their significance in biological processes make them valuable compounds in both research and industry.
Propriétés
Formule moléculaire |
C7H17CrN2O2+ |
|---|---|
Poids moléculaire |
213.22 g/mol |
Nom IUPAC |
2-carbamoyloxypropyl(trimethyl)azanium;chromium |
InChI |
InChI=1S/C7H16N2O2.Cr/c1-6(11-7(8)10)5-9(2,3)4;/h6H,5H2,1-4H3,(H-,8,10);/p+1 |
Clé InChI |
ATYDWUBOPKWJES-UHFFFAOYSA-O |
SMILES canonique |
CC(C[N+](C)(C)C)OC(=O)N.[Cr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















